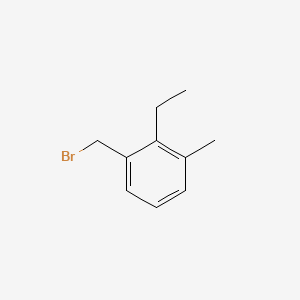1-(Bromomethyl)-2-ethyl-3-methylbenzene
CAS No.:
Cat. No.: VC18157085
Molecular Formula: C10H13Br
Molecular Weight: 213.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13Br |
|---|---|
| Molecular Weight | 213.11 g/mol |
| IUPAC Name | 1-(bromomethyl)-2-ethyl-3-methylbenzene |
| Standard InChI | InChI=1S/C10H13Br/c1-3-10-8(2)5-4-6-9(10)7-11/h4-6H,3,7H2,1-2H3 |
| Standard InChI Key | CLCZSWPVOAGMMX-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=CC=C1CBr)C |
Introduction
Chemical Identity and Structural Characteristics
1-(Bromomethyl)-2-ethyl-3-methylbenzene belongs to the class of halogenated aromatic hydrocarbons. Its molecular formula is C₁₀H₁₃Br, with a molecular weight of 213.11 g/mol . The compound’s structure features a benzene ring substituted with three distinct functional groups, creating a sterically and electronically unique scaffold.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2751614-74-9 | |
| Molecular Formula | C₁₀H₁₃Br | |
| Molecular Weight | 213.11 g/mol | |
| Density | Not Available | |
| Boiling Point | Not Available | |
| Melting Point | Not Available |
Synthesis and Manufacturing
While direct synthesis protocols for 1-(Bromomethyl)-2-ethyl-3-methylbenzene are sparsely documented, analogous brominated aromatic compounds provide insight into plausible routes. A common strategy involves the bromination of pre-functionalized toluene derivatives. For example, 2-ethyl-3-methylbenzyl alcohol could undergo bromination using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled conditions .
Proposed Synthetic Pathway
-
Substrate Preparation: 2-Ethyl-3-methyltoluene is oxidized to 2-ethyl-3-methylbenzyl alcohol using a mild oxidizing agent such as pyridinium chlorochromate (PCC).
-
Bromination: The alcohol intermediate is treated with PBr₃ in anhydrous diethyl ether, yielding the target bromide via nucleophilic substitution .
-
Purification: The crude product is purified via vacuum distillation or column chromatography to isolate 1-(Bromomethyl)-2-ethyl-3-methylbenzene.
This method mirrors the synthesis of structurally similar compounds like 1-(Bromomethyl)-2-ethylbenzene, where bromination of the corresponding alcohol proves effective . Industrial-scale production would likely optimize solvent systems and catalysts to enhance yield and minimize byproducts.
Future Research Directions
-
Experimental Characterization: Determination of melting/boiling points, solubility, and spectral data (NMR, IR) to aid in identification and quality control.
-
Synthetic Optimization: Development of high-yield, scalable routes using green chemistry principles.
-
Biological Screening: Evaluation of antimicrobial, anticancer, or anti-inflammatory activity in collaboration with pharmacological studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume